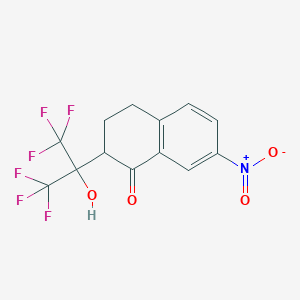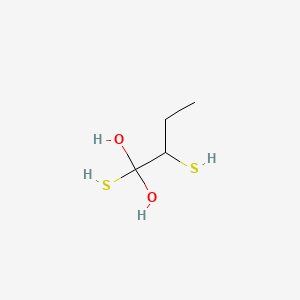
1,2-Bis(sulfanyl)butane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(sulfanyl)butane-1,1-diol is an organosulfur compound with the molecular formula C4H10O2S2. This compound is characterized by the presence of two thiol (sulfanyl) groups and two hydroxyl groups attached to a butane backbone. It is a colorless solid that is soluble in water and commonly used in various chemical and biological applications due to its reducing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(sulfanyl)butane-1,1-diol can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-dibromo-1,1-diol with thiourea, followed by hydrolysis. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 1,2-dibromo-1,1-diol in the presence of a palladium catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete reduction of the dibromo compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(sulfanyl)butane-1,1-diol undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound itself acts as a reducing agent, particularly in the reduction of disulfide bonds in proteins.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The compound is often used in its reduced form to break disulfide bonds in proteins.
Substitution: Reagents such as alkyl halides can be used in substitution reactions to modify the hydroxyl groups.
Major Products Formed
Oxidation: The major product is the corresponding disulfide.
Reduction: The major products are the reduced forms of disulfide-containing compounds.
Substitution: The major products are the substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,2-Bis(sulfanyl)butane-1,1-diol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology: The compound is employed in the reduction of disulfide bonds in proteins, making it useful in protein folding studies.
Industry: The compound is used in the production of polymers and other materials that require reducing agents.
Mécanisme D'action
The primary mechanism of action of 1,2-Bis(sulfanyl)butane-1,1-diol involves its ability to reduce disulfide bonds. The thiol groups in the compound can donate electrons to disulfide bonds, breaking them and forming two thiol groups. This reduction process is crucial in various biochemical pathways, particularly in the folding and stabilization of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dithiothreitol (DTT): Another dithiol compound commonly used as a reducing agent.
Dithioerythritol (DTE): Similar to DTT but with a different stereochemistry.
2,3-Dimercapto-1-propanol (BAL): Used as a chelating agent for heavy metals.
Uniqueness
1,2-Bis(sulfanyl)butane-1,1-diol is unique due to its specific structure, which allows it to act as a highly effective reducing agent. Its dual thiol and hydroxyl groups provide versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
26950-40-3 |
|---|---|
Formule moléculaire |
C4H10O2S2 |
Poids moléculaire |
154.3 g/mol |
Nom IUPAC |
1,2-bis(sulfanyl)butane-1,1-diol |
InChI |
InChI=1S/C4H10O2S2/c1-2-3(7)4(5,6)8/h3,5-8H,2H2,1H3 |
Clé InChI |
WQCJLTVZOMTCJF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(O)(O)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





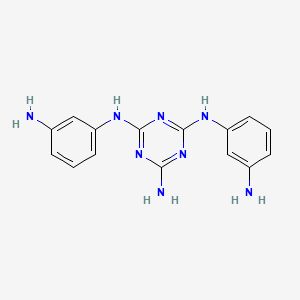
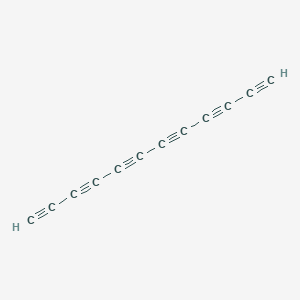
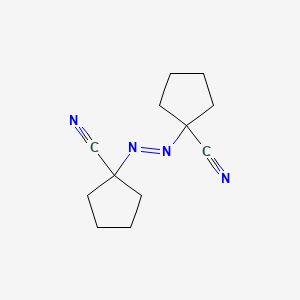
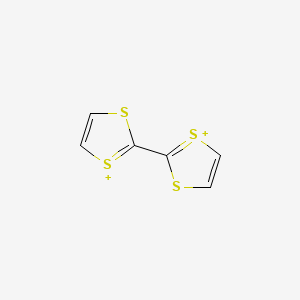
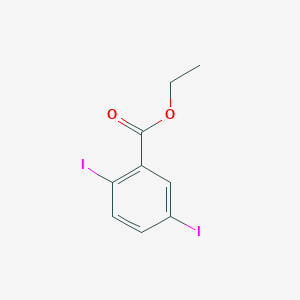
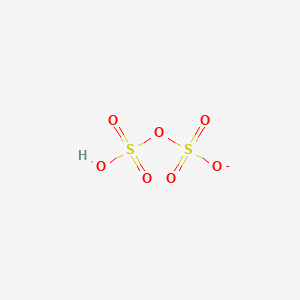
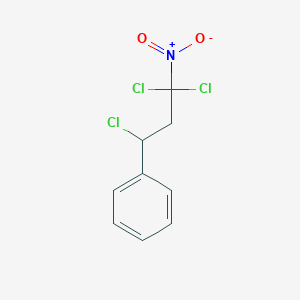
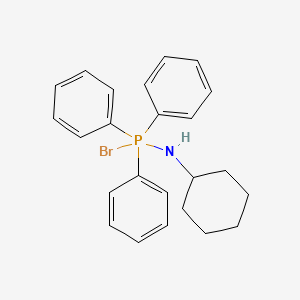
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
![N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide](/img/structure/B14684349.png)
